Methyl cyclobutanecarboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl cyclobutanecarboxylate can be synthesized through the esterification of cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process where cyclobutanecarboxylic acid and methanol are fed into a reactor containing a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cyclobutanecarboxylic acid.
Reduction: It can be reduced to form cyclobutanemethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Cyclobutanecarboxylic acid.
Reduction: Cyclobutanemethanol.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl cyclobutanecarboxylate is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is explored for its potential use in drug development due to its unique structural properties.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl cyclobutanecarboxylate involves its interaction with specific molecular targets, primarily through ester hydrolysis. The ester bond is cleaved by esterases, releasing cyclobutanecarboxylic acid and methanol. This hydrolysis reaction is crucial in various biochemical pathways and industrial processes .
Comparison with Similar Compounds
- Ethyl cyclobutanecarboxylate
- Cyclobutanecarboxylic acid
- Methyl cyclopropanecarboxylate
Comparison: Methyl cyclobutanecarboxylate is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to similar compounds like ethyl cyclobutanecarboxylate and cyclobutanecarboxylic acid. The presence of the methyl ester group makes it more reactive in esterification and hydrolysis reactions compared to its cyclopropane analog .
Properties
IUPAC Name |
methyl cyclobutanecarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-8-6(7)5-3-2-4-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTGNLZUIZHUHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227312 | |
Record name | Cyclobutanecarboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
765-85-5 | |
Record name | Cyclobutanecarboxylic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanecarboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL CYCLOBUTANECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the heat of vaporization of methyl cyclobutanecarboxylate and what does this tell us about the molecule?
A1: The heat of vaporization (ΔHv0) of this compound was measured to be 44.72 ± 0.09 kJ mol−1 at 25°C using vaporization calorimetry []. This value provides insight into the energy required to overcome intermolecular forces present in the liquid phase and transition into the gaseous phase. A higher heat of vaporization generally indicates stronger intermolecular forces. Researchers can use this value to understand the molecule's physical properties and behavior in various conditions.
Q2: How does the reactivity of cyclobutyl cyanide and ethylcyclobutane compare to cyclobutane in isodesmic reactions, and what does this suggest about ring strain?
A2: Research suggests that cyclobutyl cyanide and ethylcyclobutane display differing reactivity compared to cyclobutane in isodesmic reactions with ethane []. While the specific reaction with cyclobutyl cyanide was found to be more exothermic, the reaction involving ethylcyclobutane was less exothermic than the corresponding reaction with cyclobutane. This difference in reaction enthalpy (ΔH) suggests that the presence of substituents on the cyclobutane ring can significantly impact its ring strain and consequently its reactivity.
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